Photodimerization Efficiency: 1-Methylthymine vs. 3-Methylthymine
Under identical UV irradiation conditions in frozen aqueous solution, 1-methylthymine produces two photodimers (cis-syn and trans-syn isomers) upon methylation, one of which is identical to the methylation product of the thymine icedimer [1]. In contrast, 3-methylthymine is 'but little dimerised under the same conditions' to give only the cis-syn isomer [1]. This constitutes a major differential photochemical outcome: 1-MT retains the robust dimerization capacity characteristic of thymine, whereas 3-MT exhibits severely attenuated dimerization.
| Evidence Dimension | Photodimer formation upon UV irradiation |
|---|---|
| Target Compound Data | Two photodimers: cis-syn and trans-syn isomers (after methylation) |
| Comparator Or Baseline | 3-Methylthymine: 'but little dimerised' under same conditions; yields only cis-syn isomer |
| Quantified Difference | Qualitative but stark: 1-MT produces two distinct photodimer types; 3-MT produces negligible dimerization |
| Conditions | Frozen aqueous solution, UV irradiation, subsequent methylation for analysis |
Why This Matters
For studies of UV-induced DNA damage (cyclobutane pyrimidine dimers and 6-4 photoproducts), 1-MT serves as a faithful thymine surrogate, whereas 3-MT fails to recapitulate the photochemical behavior of the native base.
- [1] Blackburn GM, Davies RJH. The photochemistry of 1-methylthymine and 3-methylthymine. J Chem Soc C. 1966:1342-1345. DOI: 10.1039/J39660001342. View Source
